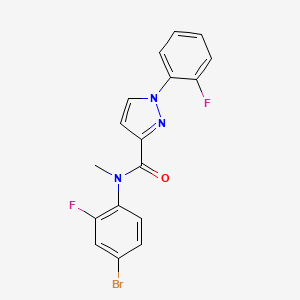![molecular formula C13H19NO B7634704 1-[2-(4-Methylphenoxy)ethyl]pyrrolidine](/img/structure/B7634704.png)
1-[2-(4-Methylphenoxy)ethyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-Methylphenoxy)ethyl]pyrrolidine, also known as MPPEP, is a pyrrolidine derivative that has been extensively studied for its potential therapeutic applications. MPPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological processes such as learning and memory, pain perception, and addiction.
Applications De Recherche Scientifique
1-[2-(4-Methylphenoxy)ethyl]pyrrolidine has been studied for its potential therapeutic applications in various neurological and psychiatric disorders. For example, studies have shown that mGluR5 antagonists like 1-[2-(4-Methylphenoxy)ethyl]pyrrolidine can reduce anxiety-like behavior in animal models. 1-[2-(4-Methylphenoxy)ethyl]pyrrolidine has also been shown to be effective in reducing cocaine self-administration in rats, suggesting its potential use in treating addiction. Additionally, 1-[2-(4-Methylphenoxy)ethyl]pyrrolidine has been studied for its potential use in treating Fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems.
Mécanisme D'action
The mechanism of action of 1-[2-(4-Methylphenoxy)ethyl]pyrrolidine involves its selective binding to the mGluR5 receptor, which is a G-protein coupled receptor. This binding inhibits the activation of the receptor and downstream signaling pathways, leading to a reduction in the release of neurotransmitters such as glutamate. This reduction in glutamate release has been associated with the therapeutic effects of 1-[2-(4-Methylphenoxy)ethyl]pyrrolidine in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
1-[2-(4-Methylphenoxy)ethyl]pyrrolidine has been shown to have various biochemical and physiological effects. For example, studies have shown that 1-[2-(4-Methylphenoxy)ethyl]pyrrolidine can reduce the release of glutamate in the brain, which is associated with its therapeutic effects. 1-[2-(4-Methylphenoxy)ethyl]pyrrolidine has also been shown to reduce the expression of various inflammatory markers in the brain, suggesting its potential use in treating neuroinflammatory disorders. Additionally, 1-[2-(4-Methylphenoxy)ethyl]pyrrolidine has been shown to have anxiolytic effects in animal models, which may be due to its ability to modulate the activity of the amygdala, a brain region involved in fear and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[2-(4-Methylphenoxy)ethyl]pyrrolidine in lab experiments is its high selectivity for the mGluR5 receptor, which allows for more specific targeting of this receptor compared to other mGluR5 antagonists. Additionally, 1-[2-(4-Methylphenoxy)ethyl]pyrrolidine has been extensively studied in animal models and has shown promising results in various neurological and psychiatric disorders. However, one limitation of using 1-[2-(4-Methylphenoxy)ethyl]pyrrolidine in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental setups.
Orientations Futures
There are several future directions for the study of 1-[2-(4-Methylphenoxy)ethyl]pyrrolidine. One direction is to further investigate its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety disorders, addiction, and Fragile X syndrome. Additionally, future studies could focus on developing more efficient synthesis methods for 1-[2-(4-Methylphenoxy)ethyl]pyrrolidine and other mGluR5 antagonists. Finally, further research is needed to fully understand the biochemical and physiological effects of 1-[2-(4-Methylphenoxy)ethyl]pyrrolidine and its potential limitations in lab experiments.
Méthodes De Synthèse
The synthesis of 1-[2-(4-Methylphenoxy)ethyl]pyrrolidine involves the reaction of 1-(2-bromoethyl)pyrrolidine with 4-methylphenol in the presence of a base such as potassium carbonate. The resulting product is then purified through column chromatography to obtain pure 1-[2-(4-Methylphenoxy)ethyl]pyrrolidine. The yield of this synthesis method is typically around 40%.
Propriétés
IUPAC Name |
1-[2-(4-methylphenoxy)ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-12-4-6-13(7-5-12)15-11-10-14-8-2-3-9-14/h4-7H,2-3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSQCMXZEFRCEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Methylphenoxy)ethyl]pyrrolidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(5-Pyridin-4-ylpyrazol-1-yl)methyl]benzonitrile](/img/structure/B7634627.png)
![[5-Chloro-2-(ethylamino)phenyl]-[4-(1,2,4-triazol-1-yl)piperidin-1-yl]methanone](/img/structure/B7634635.png)
![N-[[1-[6-(methylamino)pyrimidin-4-yl]pyrrolidin-2-yl]methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7634654.png)
![N,3,6-trimethyl-N-(3,3,3-trifluoropropyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7634661.png)
![N-[phenyl(1,3-thiazol-2-yl)methyl]-1-propan-2-ylpyrazole-3-carboxamide](/img/structure/B7634677.png)
![N-tert-butyl-2-[[(E)-3-pyridin-2-ylprop-2-enoyl]amino]benzamide](/img/structure/B7634678.png)
![[2-(3,4-difluorophenyl)cyclopropyl]-[2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidin-1-yl]methanone](/img/structure/B7634686.png)

![4-phenyl-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)quinazolin-2-amine](/img/structure/B7634693.png)

![2-[(4-Methylpyrazol-1-yl)methyl]-4-(4-phenylquinazolin-2-yl)morpholine](/img/structure/B7634719.png)

![(2-Propan-2-ylsulfonylphenyl)-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone](/img/structure/B7634732.png)
![1-(1,4,6,7-Tetrahydropyrazolo[4,3-c]pyridin-5-yl)-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B7634738.png)